XIAP Inhibition: A Clear Differentiator as a Low-Affinity Tool Compound vs. Potent Antagonists
In a comparative analysis, 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone demonstrates an IC50 of 1.00E+5 nM (100 µM) against E3 ubiquitin-protein ligase XIAP [1]. This activity is significantly lower—by over three orders of magnitude—compared to potent IAP antagonists based on thiazole amide isosteres, such as compounds 19a and 33b, which exhibit Ki values of 50-60 nM against XIAP-BIR3 in a fluorescence polarization assay [2].
| Evidence Dimension | Inhibition of XIAP |
|---|---|
| Target Compound Data | IC50 = 100,000 nM |
| Comparator Or Baseline | Compounds 19a and 33b (Ki = 50-60 nM against XIAP-BIR3) |
| Quantified Difference | >1,600-fold lower affinity |
| Conditions | Target: E3 ubiquitin-protein ligase XIAP (Human). Assay: PubChem BioAssay AID 1018 (Target Compound) vs. Fluorescence Polarization Assay (Comparator). |
Why This Matters
This quantitative difference establishes the compound as an ideal negative control for XIAP inhibition studies, rather than a lead candidate, ensuring experimental validity when benchmarking more potent analogs.
- [1] BindingDB. BDBM59503: 1-(2-phenyl-1,3-thiazol-5-yl)-1-ethanone. IC50 data from PubChem BioAssay AID 1018. Accessed 2026. View Source
- [2] Cohen F, et al. Antagonists of inhibitor of apoptosis proteins based on thiazole amide isosteres. Bioorg Med Chem Lett. 2010; 20(7): 2229-2233. View Source
